6-(Cyclohexylthio)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylthio)-2-methylnicotinaldehyde is an organic compound characterized by the presence of a cyclohexylthio group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-2-methylnicotinaldehyde typically involves the introduction of a cyclohexylthio group to a nicotinaldehyde precursor. One common method involves the reaction of 2-methylnicotinaldehyde with cyclohexylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 6-(Cyclohexylthio)-2-methylnicotinic acid.
Reduction: 6-(Cyclohexylthio)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexylthio)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylthio)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylthio)-3-methylnicotinaldehyde: Similar structure with a different position of the methyl group.
6-(Cyclohexylthio)-2-ethylnicotinaldehyde: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
6-(Cyclohexylthio)-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NOS |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NOS/c1-10-11(9-15)7-8-13(14-10)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |
InChI Key |
PBXSHCRHGJUGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2CCCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.